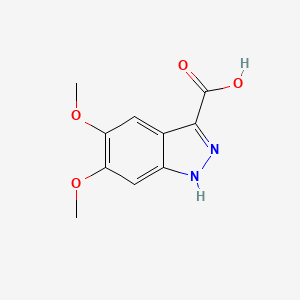

5,6-Dimethoxy-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5,6-dimethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-12-9(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUGDDTXRWFNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NN2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611569 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29281-07-0 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29281-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5,6-Dimethoxy-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid (CAS No: 29281-07-0). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document details the physicochemical and spectroscopic properties of the title compound, offers a detailed, field-proven protocol for its synthesis, and explores its reactivity and utility as a key building block in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The thermodynamic stability of the 1H-indazole tautomer makes it a reliable and predictable scaffold for molecular design.[2] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, enabling the creation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is a particularly valuable building block, with its electron-donating methoxy groups influencing the electronic properties and metabolic stability of derivative compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 29281-07-0 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |

| Molecular Weight | 222.20 g/mol | [3] |

| Appearance | Expected to be an off-white to beige solid | Inferred |

| Melting Point | >250 °C (with decomposition) | Inferred from analogs |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (MeOH, EtOH), and likely insoluble in water and nonpolar solvents. | Inferred |

| pKa | Estimated 4-5 for the carboxylic acid proton. | Inferred |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 3,4-dimethoxytoluene. The following protocol is a robust and scalable pathway based on established indazole synthesis methodologies, such as the cyclization of ortho-substituted hydrazones.

Synthetic Pathway Overview

The overall synthetic transformation involves the nitration of the starting material, followed by oxidation to a benzoic acid, reduction of the nitro group to an amine, diazotization, and subsequent reductive cyclization to form the indazole ring.

References

Navigating the Chemical Landscape of 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for versatile functionalization at multiple positions, has rendered it a cornerstone in the design of a multitude of biologically active agents.[1][2] Indazole-containing compounds have demonstrated a remarkable breadth of therapeutic potential, finding applications as potent anti-inflammatory, anticancer, and neuroprotective agents.[2][3] This guide delves into a specific, yet underexplored, region of this vast chemical space: the structural analogs of 5,6-dimethoxy-1H-indazole-3-carboxylic acid. While the broader class of indazole-3-carboxylic acids has been the subject of extensive research, the influence of the 5,6-dimethoxy substitution pattern on the pharmacological profile of these molecules presents a compelling area for new discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, derivatization, and potential biological significance of this unique class of compounds, drawing upon established principles of indazole chemistry to illuminate a path for future investigation.

The Synthetic Cornerstone: Accessing the this compound Core

The strategic synthesis of the core scaffold is the critical first step in any analog development program. While direct, high-yield syntheses specifically for this compound are not extensively detailed in publicly available literature, we can extrapolate from established methodologies for related indazole-3-carboxylic acids. The most prevalent and adaptable approaches often begin with appropriately substituted phenylhydrazines or o-toluidines.[4]

A plausible and robust synthetic strategy would involve a multi-step sequence commencing with a suitably substituted dimethoxy-aniline derivative. The key transformation often involves a diazotization followed by cyclization to form the indazole ring. Subsequent functionalization at the 3-position is typically achieved through lithiation and carboxylation.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the core scaffold.

Rationale Behind Key Steps:

-

N-Protection: The protection of the indazole nitrogen (typically at the N1 position) is a critical step to ensure regioselective functionalization at the C3 position.[4] The use of protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) allows for directed metallation.[4]

-

Directed C3-Lithiation: The use of a strong base like n-butyllithium (n-BuLi) at low temperatures enables the specific deprotonation at the C3 position of the N-protected indazole.[4]

-

Carboxylation: Quenching the lithiated intermediate with carbon dioxide gas provides the desired carboxylic acid functionality at the C3 position.[4]

Building a Library: The Derivatization of the 3-Carboxylic Acid Moiety

With the core scaffold in hand, the exploration of structural analogs primarily involves the derivatization of the 3-carboxylic acid group. This functional handle is readily converted into a variety of other functionalities, most notably amides and esters, which allows for the systematic investigation of structure-activity relationships (SAR).

Synthesis of 3-Carboxamide Analogs

The formation of an amide bond is a cornerstone of medicinal chemistry, and numerous reliable methods exist for coupling carboxylic acids with amines.

Standard Amide Coupling Protocol:

A general and widely applicable protocol for the synthesis of 1H-indazole-3-carboxamides involves the use of standard coupling reagents.[4]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HOBt (1-hydroxybenzotriazole) (1.2 equivalents) and EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 equivalents).[4]

-

Base Addition: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture and stir at room temperature for approximately 15 minutes to allow for the formation of the activated ester.[4]

-

Amine Addition: Introduce the desired substituted amine (1 equivalent) to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-carboxamide analog.[4]

Experimental Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of 3-carboxamide analogs.

Synthesis of 3-Ester Analogs

Esterification of the 3-carboxylic acid provides another avenue for analog synthesis, allowing for the modulation of properties such as solubility and cell permeability.

Common Esterification Methods:

-

Fischer Esterification: Reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by reaction with an alkyl halide.

Structure-Activity Relationships (SAR): Unlocking the Therapeutic Potential

While specific SAR data for this compound analogs is scarce, we can infer potential trends from studies on related indazole derivatives. The indazole scaffold has been extensively explored as a template for the development of kinase inhibitors, which are a critical class of anticancer drugs.[5]

Key Areas for SAR Exploration:

-

The Role of the 5,6-Dimethoxy Groups: The electron-donating nature of the methoxy groups at the 5 and 6 positions is likely to influence the electron density of the indazole ring system. This can impact the binding affinity of the molecule to its biological target. It is plausible that these groups could engage in specific hydrogen bonding interactions within a protein's active site.

-

The 3-Position Substituent: The nature of the substituent at the 3-position is critical for determining biological activity.

-

Carboxamides: The amide linker allows for the introduction of a wide variety of substituents (R-groups). The size, lipophilicity, and hydrogen bonding capacity of the R-group can be systematically varied to optimize target engagement. Studies on other indazole-3-carboxamides have shown that the nature of the amine component significantly impacts potency and selectivity.[5]

-

Esters: The ester functionality can act as a potential prodrug, being hydrolyzed in vivo to the active carboxylic acid. The nature of the alcohol component can be modified to tune the rate of hydrolysis and the pharmacokinetic profile of the compound.

-

-

N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring provides another vector for chemical modification. This position is often solvent-exposed in protein-ligand complexes and can be functionalized to improve properties such as solubility and metabolic stability.

Hypothetical Kinase Binding Model:

Many indazole-based kinase inhibitors function by forming hydrogen bonds with the hinge region of the kinase active site. The 1H-indazole-3-amine moiety, structurally related to our core, is a known effective hinge-binding fragment.[2] It is conceivable that the 5,6-dimethoxy-1H-indazole-3-carboxamide scaffold could adopt a similar binding mode.

Caption: Hypothetical binding mode of a 3-carboxamide analog in a kinase active site.

Biological Evaluation: From In Vitro Assays to Cellular Activity

A robust biological evaluation cascade is essential to characterize the pharmacological profile of newly synthesized analogs.

Tier 1: In Vitro Enzyme Inhibition Assays

Given the prevalence of indazoles as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point. Assays such as LanthaScreen® or ADP-Glo™ can be employed to determine the IC50 values of the compounds against specific kinases.

Tier 2: Cellular Proliferation Assays

To assess the anticancer potential of the analogs, their effect on the proliferation of various cancer cell lines can be evaluated using assays such as the MTT or CellTiter-Glo® assays.[2] This provides a measure of the compounds' ability to inhibit cancer cell growth.

Table 1: Representative Data from a Hypothetical Screening Cascade

| Compound ID | R-Group on Amide | Kinase A IC50 (µM) | Kinase B IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |

| Ref-Cpd | - | 15.2 | >50 | 25.8 |

| Analog-1 | Phenyl | 5.8 | 22.1 | 10.3 |

| Analog-2 | 4-Fluorophenyl | 2.1 | 15.6 | 4.5 |

| Analog-3 | Pyridin-3-yl | 8.9 | >50 | 18.2 |

Data is hypothetical and for illustrative purposes only.

Tier 3: Mechanistic Cellular Assays

Once active compounds are identified, further cellular assays can be employed to elucidate their mechanism of action. For example, Western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinase. Cell cycle analysis by flow cytometry can determine if the compounds induce cell cycle arrest, and assays for apoptosis (e.g., Annexin V staining) can reveal if they induce programmed cell death.[2]

Future Directions and Concluding Remarks

The structural analogs of this compound represent a promising, yet largely untapped, area of chemical space. The strategic placement of the dimethoxy groups on the indazole core offers a unique opportunity to explore novel interactions with biological targets. While the available literature provides a solid foundation in general indazole chemistry, the field is ripe for the dedicated synthesis and biological evaluation of this specific subclass of compounds.

Future research should focus on:

-

Development of optimized and scalable synthetic routes to the this compound core.

-

Systematic exploration of the SAR at the 3-position (amides and esters) and the N1-position of the indazole ring.

-

Screening of analog libraries against diverse biological targets, with a particular emphasis on protein kinases.

-

In-depth mechanistic studies of lead compounds to elucidate their mode of action at the molecular and cellular levels.

By leveraging the established principles of medicinal chemistry and embracing a systematic approach to analog design and evaluation, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Dimethoxy Indazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

<_ _>

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant pharmacological importance and structural versatility.[1][2] This technical guide provides an in-depth exploration of a specific, yet highly potent subclass: dimethoxy indazole carboxylic acids. We will delve into the nuanced world of their biological activities, with a particular focus on their role as kinase inhibitors in oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Privileged Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are a class of molecules that have garnered immense interest in drug discovery.[1][2] Their unique structural and electronic properties make them ideal pharmacophores, capable of interacting with a wide range of biological targets.[2] Consequently, indazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases, including cancer, inflammation, and neurological disorders.[1][2] The addition of methoxy and carboxylic acid functional groups to the indazole core further enhances their drug-like properties, influencing their solubility, metabolic stability, and target-binding affinity.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the development of indazole derivatives as potent inhibitors of protein kinases.[1][3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4]

Targeting the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is frequently observed in various human cancers, driving tumor progression and resistance to therapy.[4][5] Dimethoxy indazole carboxylic acids have emerged as a promising class of inhibitors targeting key components of this pathway.[5][6]

Signaling Pathway Diagram: The PI3K/AKT/mTOR Cascade

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of dimethoxy indazole carboxylic acids.

Structure-Activity Relationship (SAR) Insights

The biological activity of dimethoxy indazole carboxylic acids is highly dependent on the substitution pattern of the methoxy and carboxylic acid groups on the indazole ring.

-

Position of Methoxy Groups: The placement of methoxy groups significantly influences the potency and selectivity of these compounds. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be more potent.[7][8] Conversely, only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred.[7][8]

-

The Role of the Carboxylic Acid: The carboxylic acid moiety is often crucial for activity, potentially acting as a key hydrogen bond donor or acceptor in the active site of the target protein. In some cases, esterification or amidation of the carboxylic acid can modulate the compound's pharmacokinetic properties.[9]

-

Regiochemistry of Amide Linkers: For indazole-3-carboxamides, the regiochemistry of the amide linker has been shown to be critical for activity. In a study of calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer was found to be significantly more active than its reverse amide counterpart.[10][11]

Experimental Evaluation of Biological Activity

A robust and multi-faceted experimental approach is essential to accurately characterize the biological activity of dimethoxy indazole carboxylic acids.

In Vitro Kinase Inhibition Assays

The primary evaluation of these compounds often begins with in vitro kinase assays to determine their potency and selectivity.

Protocol: Luciferase-Based Kinase Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.

Materials:

-

Kinase of interest (e.g., PI3Kα)

-

Substrate (e.g., PIP2)

-

ATP

-

Kinase buffer

-

Test compound (dimethoxy indazole carboxylic acid)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a white-walled microplate, add the kinase, substrate, and ATP in kinase buffer.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity.

Cell-Based Assays

Following in vitro characterization, the antiproliferative and cytotoxic effects of the compounds are evaluated in relevant cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized to formazan.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative indazole derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| 10 | PI3Kα | 361 | - | - | [5] |

| 51j | Unspecified | 18 | - | - | [3] |

| 12d | CRAC Channel | 670 | Mast Cells | - | [10] |

| 49 | GSK-3β | 1700 | - | - | [3] |

| 50 | GSK-3β | 350 | - | - | [3] |

Conclusion and Future Directions

Dimethoxy indazole carboxylic acids represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to effectively inhibit key signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores their importance in the development of targeted cancer therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their activity against other kinase targets and in different disease contexts is also warranted. The continued investigation of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Core in Drug Discovery: A Mechanistic Deep-Dive into 5,6-Dimethoxy-1H-indazole-3-carboxylic Acid and its Therapeutic Potential

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the mechanistic underpinnings of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a specific exemplar of this class. While direct, comprehensive studies on this particular molecule are nascent, this paper will synthesize the wealth of data on closely related indazole-3-carboxylic acid derivatives to project a putative mechanism of action. We will explore the structural nuances that drive target engagement and the subsequent modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a versatile template for the design of therapeutic agents. Its rigid structure, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent versatility has led to the development of indazole-based drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]

The carboxylic acid moiety at the 3-position of the indazole ring is a critical functional group that can act as a hydrogen bond donor and acceptor, as well as a key interaction point with the active sites of various enzymes and receptors. The methoxy groups at the 5 and 6 positions of the benzene ring portion of the indazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

Putative Mechanism of Action: Insights from Structurally Related Analogs

Direct mechanistic studies on this compound are not yet prevalent in the public domain. However, by examining the well-documented activities of structurally similar indazole-3-carboxylic acid derivatives, we can construct a scientifically robust hypothesis regarding its likely mechanism of action. The primary therapeutic potential of this class of molecules appears to converge on the modulation of inflammatory and cell signaling pathways.

Anti-Inflammatory Activity through Kinase Inhibition

A significant body of research points to the anti-inflammatory effects of indazole derivatives.[3] One of the primary mechanisms underlying this activity is the inhibition of various protein kinases involved in inflammatory signaling cascades. For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cytokine production and inflammatory responses.

-

Hypothesized Pathway: this compound may act as a competitive inhibitor at the ATP-binding site of kinases such as PAK1. The dimethoxy substituents could enhance binding affinity and selectivity, leading to the downregulation of downstream signaling pathways like NF-κB, a master regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Modulation of Ion Channels in Cellular Activation

Recent studies have highlighted the role of indazole-3-carboxamides as blockers of Calcium-Release Activated Calcium (CRAC) channels. These channels are crucial for the activation of immune cells, such as mast cells and T cells, which are key players in inflammatory and autoimmune diseases.

-

Hypothesized Pathway: The carboxylic acid group of this compound could interact with key residues in the pore of the CRAC channel, leading to its blockade. This would prevent the influx of calcium required for the release of pro-inflammatory mediators like histamine and cytokines.

Experimental Workflows for Mechanistic Validation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental protocols should be employed.

Kinase Inhibition Assays

A comprehensive kinase screening panel is the first step to identify the specific kinases inhibited by the compound.

Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Incubation: Add the test compound at various concentrations to the wells and incubate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Calcium Influx Assays

To assess the effect on ion channels, intracellular calcium levels in relevant cell lines can be monitored.

Protocol: Fluorescent Calcium Influx Assay

-

Cell Culture: Culture a suitable cell line (e.g., Jurkat T cells or RBL-2H3 mast cells) to the appropriate density.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Incubate the dye-loaded cells with varying concentrations of this compound.

-

Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., thapsigargin or an antigen) to induce calcium release from intracellular stores and subsequent influx from the extracellular medium.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Quantify the inhibition of calcium influx and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

While specific data for this compound is not available, the following table provides an example of how data for analogous compounds could be presented.

| Compound | Target Kinase | Kinase IC50 (nM) | Cellular Ca2+ Influx IC50 (µM) |

| Indazole Analog A | PAK1 | 50 | 1.2 |

| Indazole Analog B | JAK2 | 120 | 5.8 |

| Indazole Analog C | SRC | 85 | 2.5 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant indazole class. Based on the extensive research into its structural analogs, it is highly probable that its mechanism of action involves the modulation of key inflammatory and cellular activation pathways through the inhibition of protein kinases and ion channels.

The experimental workflows detailed in this guide provide a clear roadmap for the definitive elucidation of its mechanism. Future research should focus on comprehensive in vitro and in vivo studies to confirm its biological targets, evaluate its therapeutic efficacy in relevant disease models, and assess its pharmacokinetic and safety profiles. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing indazole derivative.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic efficacy in oncology, inflammation, and neurology.[1][2][3] This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of potential therapeutic targets for a novel derivative, 5,6-Dimethoxy-1H-indazole-3-carboxylic acid. We present a systematic workflow, beginning with computational prediction and progressing through broad-based in vitro screening to definitive biophysical validation and downstream pathway analysis. Each section provides not only detailed, field-proven protocols but also the strategic rationale behind their application, empowering researchers and drug development professionals to efficiently navigate the complex process of target deconvolution for this promising compound.

Introduction: The Indazole Scaffold as a Foundation for Novel Therapeutics

Indazole-containing derivatives represent a significant class of heterocyclic compounds in drug discovery, with a broad spectrum of biological activities attributed to their unique structure.[2][4] These activities include, but are not limited to, anti-tumor, anti-inflammatory, and neuroprotective effects.[1][3] A recurring mechanism of action for many potent indazole derivatives is the modulation of protein kinase activity, a critical family of enzymes often dysregulated in human diseases.[1][5] Other identified targets for this class of compounds include fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase 1 (IDO1), and various components of the apoptosis and cell migration pathways.[3][6]

Given the rich pharmacological history of the indazole scaffold, this compound stands as a compound of high interest. Its specific methoxy substitutions may confer unique selectivity and potency profiles. This guide provides a roadmap for systematically identifying which of the many potential cellular targets are engaged by this specific molecule and what the functional consequences of that engagement are.

A Strategic Workflow for Target Identification

The journey from a novel compound to a validated therapeutic target requires a logical and hierarchical approach. We advocate for a funnel-like strategy that begins with broad, predictive methods and progressively narrows the focus using more specific and resource-intensive assays. This ensures that efforts are concentrated on the most promising biological hypotheses.

Caption: A strategic workflow for target identification and validation.

Phase 1: In Silico Target Prediction

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about the likely protein targets of this compound. These methods leverage the known chemical space of protein-ligand interactions.[1][7]

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function.[8] By docking our compound against a library of protein structures (e.g., all human kinases with available crystal structures), we can generate a ranked list of potential targets based on predicted binding affinity.[9]

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and partial charges.

-

-

Receptor Preparation:

-

Obtain 3D structures of potential target proteins from the Protein Data Bank (PDB).

-

Remove water molecules and existing ligands.

-

Add hydrogen atoms and assign charges.

-

Define the binding site based on the location of the co-crystallized ligand or using pocket-finding algorithms.

-

-

Docking Execution:

-

Analysis:

-

Rank the potential targets based on the docking scores (e.g., estimated binding energy).

-

Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.

-

Pharmacophore Modeling

Causality: This approach identifies the essential 3D arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target.[11][12] A pharmacophore model can be built from a set of known active ligands (ligand-based) or from the active site of a protein (structure-based).[13][14] This model can then be used to screen for other molecules that fit, or to predict if our novel compound fits a known pharmacophore.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Dataset Collection:

-

Compile a set of structurally diverse indazole derivatives with known activity against a specific target family (e.g., p38 MAP kinases).

-

-

Feature Identification:

-

Identify common chemical features among the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[12]

-

-

Model Generation & Validation:

-

Use software (e.g., Discovery Studio, MOE) to align the active molecules and generate a 3D pharmacophore hypothesis.

-

Validate the model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor for actives.

-

-

Screening:

-

Fit the 3D structure of this compound to the validated pharmacophore models to predict its potential targets.

-

Phase 2: In Vitro Screening for Target Families and Pathways

The hypotheses generated in silico must be tested experimentally. The next phase involves screening the compound against large panels of potential targets and pathways to identify "hits" in an unbiased manner.

Broad Kinase Profiling

Causality: Given that kinases are a primary target class for indazole derivatives, screening our compound against a large, representative panel of human kinases is a high-yield starting point.[1][5] This will rapidly identify which kinases or kinase families are most sensitive to inhibition by the compound.

Experimental Protocol: In Vitro Kinase Profiling

This protocol is typically performed as a service by specialized contract research organizations (CROs).

-

Assay Format Selection:

-

Compound Preparation:

-

Provide this compound at a high stock concentration (e.g., 10 mM in DMSO).

-

-

Screening:

-

The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.[]

-

The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase.

-

-

Data Analysis:

-

Results are reported as percent inhibition relative to a control (e.g., Staurosporine for inhibition, DMSO for no inhibition).

-

The data is often visualized as a heatmap or a selectivity tree (kinome map) to highlight the most potently inhibited kinases and the overall selectivity profile.

-

For primary hits, a follow-up IC₅₀ determination (dose-response curve) is performed to quantify potency.

-

| Parameter | Description | Typical Value/Output |

| Screening Concentration | Fixed concentration of the test compound. | 1 µM or 10 µM |

| Kinase Panel Size | Number of unique kinases tested. | >300 human kinases |

| Primary Output | Inhibition of kinase activity. | % Inhibition |

| Follow-up Output | Potency of inhibition for selected hits. | IC₅₀ (nM or µM) |

Table 1: Key Parameters for In Vitro Kinase Profiling.

Cell-Based Reporter Assays

Causality: To move beyond purified enzymes and understand the compound's effect in a cellular context, reporter gene assays are invaluable.[3] These assays are engineered to produce a quantifiable signal (e.g., luminescence) when a specific signaling pathway is activated or inhibited.[20] Screening the compound against a panel of pathway reporters can reveal its mechanism of action even without knowing the direct molecular target.[21]

Experimental Protocol: Signaling Pathway Reporter Assay

-

Cell Line Selection:

-

Cell Plating and Treatment:

-

Seed the reporter cells in 96- or 384-well plates.

-

After cell attachment, treat with a dilution series of this compound.

-

Include appropriate positive and negative controls (e.g., a known activator/inhibitor of the pathway and a vehicle control).

-

-

Induction and Lysis:

-

If necessary, stimulate the pathway with a known agonist (e.g., TNFα for NF-κB).

-

Incubate for a sufficient duration to allow for reporter gene expression (typically 6-24 hours).

-

Lyse the cells using the reagent provided with the assay kit.

-

-

Signal Detection:

-

Add the detection substrate (e.g., luciferin for luciferase reporters) and measure the signal on a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal to cell viability (e.g., using a parallel CellTiter-Glo assay).

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each pathway.

-

Phase 3: Target Validation and Binding Confirmation

Once high-confidence "hits" are identified from screening, it is critical to confirm that the compound directly binds to the putative target protein within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[22] The binding of a drug to its target protein increases the protein's stability, making it more resistant to heat-induced denaturation.[23] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[24][25]

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment:

-

Culture an appropriate cell line expressing the target protein.

-

Treat cells with the compound at various concentrations or with a vehicle control for 1-2 hours.

-

-

Heating Step:

-

Harvest and resuspend the cells in a buffered saline solution with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[6]

-

-

Lysis and Fractionation:

-

Lyse the cells via freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[6]

-

-

Protein Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein in the soluble fraction by Western Blot.

-

-

Data Analysis:

-

Plot the band intensity of the target protein against the temperature for both treated and untreated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.

-

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time biophysical technique that measures the binding kinetics and affinity of a small molecule to an immobilized protein.[26][27] It provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), offering definitive proof of a direct interaction.[28]

Experimental Protocol: SPR Analysis

-

Protein Immobilization:

-

Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

-

A reference flow cell is prepared, often by blocking the surface, to allow for subtraction of non-specific binding signals.[29]

-

-

Analyte Injection:

-

Prepare a dilution series of this compound in a suitable running buffer.

-

Inject the compound solutions over both the target and reference flow cells at a constant flow rate.

-

-

Data Acquisition:

-

The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to (association phase) and dissociates from (dissociation phase) the immobilized protein.[27] The output is a sensorgram (response vs. time).

-

-

Data Analysis:

-

After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

-

Phase 4: Downstream Pathway and Functional Analysis

Confirming direct binding is a crucial step, but understanding the functional consequences of that binding is the ultimate goal. This phase investigates how target engagement by the compound alters cellular signaling networks.

Phosphoproteomics

Causality: For kinase inhibitors, target engagement should lead to changes in the phosphorylation status of downstream substrates. Phosphoproteomics uses mass spectrometry to globally and quantitatively profile thousands of phosphorylation sites in a cell or tissue.[30] Comparing the phosphoproteome of treated versus untreated cells can validate the on-target effect (i.e., decreased phosphorylation of known substrates) and uncover novel off-target effects or pathway crosstalk.

Experimental Protocol: Quantitative Phosphoproteomics Workflow

-

Sample Preparation:

-

Culture cells and treat with the compound at a concentration known to engage the target (from CETSA) for a relevant time period.

-

Lyse cells in a buffer containing phosphatase and protease inhibitors.

-

Digest proteins into peptides using trypsin.[31]

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphorylated peptides from the complex mixture using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[32]

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify the phosphopeptides.

-

Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon compound treatment.

-

Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KSEA) to map the changes onto known signaling networks and predict upstream kinase activity.

-

Western Blotting

Causality: While phosphoproteomics provides a global view, Western blotting is the workhorse technique for validating specific, hypothesis-driven questions about pathway modulation. It allows for the semi-quantitative analysis of the phosphorylation status of a specific target and its key downstream substrates identified from the phosphoproteomics data.

Experimental Protocol: Western Blotting for Pathway Validation

-

Sample Preparation:

-

Prepare cell lysates as described for phosphoproteomics.

-

Determine total protein concentration for equal loading.

-

-

SDS-PAGE and Transfer:

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (PVDF or nitrocellulose).[33]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[34]

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal.

-

To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT).

-

Quantify band intensities using densitometry software.

-

Conclusion

The systematic application of the multi-layered strategy detailed in this guide—from broad in silico predictions to specific biophysical and functional validation—provides a robust framework for deconvoluting the therapeutic targets of this compound. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can efficiently identify the molecular basis of this compound's activity. This knowledge is the critical foundation for its future development as a potential therapeutic agent in oncology, inflammation, or neurology, continuing the successful legacy of the indazole scaffold in medicine.

References

- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 4. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 14. Pharmacophore modeling | PDF [slideshare.net]

- 15. In Vitro Protein Kinase Assay Service - Profacgen [profacgen.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 20. Signaling Reporters [discoverx.com]

- 21. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]

- 22. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 23. benchchem.com [benchchem.com]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. CETSA [cetsa.org]

- 26. nuvisan.com [nuvisan.com]

- 27. criver.com [criver.com]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 32. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]

- 33. assaygenie.com [assaygenie.com]

- 34. benchchem.com [benchchem.com]

The Indazole-3-Carboxylic Acid Core: A Legacy of Discovery and a Future in Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a cornerstone in the design of therapeutically active agents. Among its many derivatives, indazole-3-carboxylic acid has emerged as a particularly vital synthon, a foundational building block for a diverse array of pharmaceuticals. This guide provides an in-depth exploration of the discovery and history of indazole-3-carboxylic acids, from their classical syntheses to their role in the development of modern therapeutics. We will delve into the causality behind experimental choices in their synthesis, provide detailed protocols, and examine the structure-activity relationships that have guided their evolution into life-changing medicines.

Chapter 1: The Genesis of a Scaffold - Historical Synthesis of Indazole-3-Carboxylic Acid

The journey of indazole-3-carboxylic acid is rooted in the foundational era of heterocyclic chemistry. While Emil Fischer's pioneering work in the 1880s laid the groundwork for indazole synthesis in general, the first well-documented and widely recognized synthesis of indazole-3-carboxylic acid was reported by H.R. Snyder and colleagues in 1952.[1][2] This classical approach, starting from isatin, though effective for its time, highlights the challenges of early synthetic chemistry, particularly in terms of yield and safety.

The Classical Snyder Synthesis (1952): A Four-Step Transformation

This method begins with the alkaline hydrolysis of isatin to form an intermediate, which is then subjected to diazotization, reduction, and finally, acid-catalyzed cyclization to yield the desired indazole-3-carboxylic acid.[1][2][3] The overall yield of this process is modest, typically ranging from 25-43%, and the use of an explosive diazonium salt intermediate poses significant safety risks, making it unsuitable for large-scale industrial production.[3]

Experimental Protocol: Classical Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin

Caution: This procedure involves the formation of a potentially explosive diazonium salt and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Step 1: Hydrolysis of Isatin. Isatin is hydrolyzed with aqueous sodium hydroxide. This opens the five-membered ring to form the sodium salt of 2-aminophenylglyoxylic acid.

-

Step 2: Diazotization. The resulting intermediate is cooled and treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is highly exothermic and requires careful temperature control.

-

Step 3: Reduction. The diazonium salt is then reduced, for example with stannous chloride, to form an aryl hydrazine intermediate.

-

Step 4: Cyclization. The aryl hydrazine is cyclized under acidic conditions to afford 1H-indazole-3-carboxylic acid. The product is then isolated and purified.

The diagram below illustrates the classical synthesis pathway from isatin.

References

An In-depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this document synthesizes established principles of physical chemistry and analytical science to offer predictive insights and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to meticulously characterize this compound, ensuring its effective utilization in research and development. The guide details methodologies for comprehensive solubility profiling across various solvents and pH conditions, alongside a systematic approach to forced degradation studies for identifying potential stability liabilities.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The specific derivative, this compound, offers a unique combination of a bicyclic aromatic system, a carboxylic acid functional group, and electron-donating methoxy substituents. These features make it a valuable intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[4]

The physicochemical properties of this molecule, namely its solubility and stability, are paramount to its successful application. Solubility directly impacts formulation strategies and bioavailability, while a thorough understanding of its stability profile is essential for ensuring the safety, efficacy, and shelf-life of any resulting drug product. This guide provides the foundational knowledge and practical protocols to thoroughly assess these critical attributes.

Physicochemical Properties: A Predictive Overview

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |

| Molecular Weight | 222.2 g/mol | [5] |

| pKa | 3.25 ± 0.30 | [5] |

| Appearance | Likely a solid at room temperature | Based on similar structures[6] |

| Tautomerism | The 1H-tautomer is expected to be the most thermodynamically stable form.[1][2][3][7] | Indazole chemistry principles |

The predicted pKa of approximately 3.25 is a critical parameter, suggesting that the compound is a weak acid.[5] This will have a profound influence on its aqueous solubility, which is expected to increase significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt.[8][9][10]

Comprehensive Solubility Profiling

A thorough understanding of the solubility of this compound in various solvent systems is crucial for its application in both synthetic chemistry and pharmaceutical formulation.

Aqueous Solubility and pH-Dependence

The carboxylic acid moiety dictates a strong pH-dependence on aqueous solubility.[8][9] Below the pKa, the compound will exist predominantly in its less soluble, neutral form. Above the pKa, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion. A detailed pH-solubility profile is essential.

Solubility in Organic Solvents

Characterizing solubility in common organic solvents is vital for reaction chemistry, purification, and the development of non-aqueous formulations. Given its polar nature, it is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of the target compound in a panel of pharmaceutically relevant solvents and aqueous buffers of varying pH.

Materials:

-

This compound

-

A panel of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8)

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated HPLC-UV or LC-MS/MS method for quantification

Workflow:

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 29281-07-0 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. caribjscitech.com [caribjscitech.com]

- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

5,6-Dimethoxy-1H-indazole-3-carboxylic Acid: A Core Scaffold for the Development of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 1H-indazole-3-carboxamide framework has emerged as a highly versatile template for the design of potent and selective kinase inhibitors.[2] This technical guide focuses on 5,6-Dimethoxy-1H-indazole-3-carboxylic acid, a key synthetic intermediate, and explores its potential as a foundational building block for the development of next-generation kinase inhibitors. We will delve into the synthesis of this core molecule, its derivatization into potent kinase-inhibiting carboxamides, and the methodologies for evaluating their biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for the discovery of novel therapeutics targeting the human kinome.

The Indazole Scaffold in Kinase Inhibition: A Paradigm of Versatility

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The indazole ring system has proven to be a particularly fruitful starting point for the development of kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[4]

While this compound itself is not typically a potent kinase inhibitor, its carboxylic acid moiety provides a crucial handle for synthetic modification. Conversion of this group to a diverse array of amides has yielded highly potent inhibitors of several important kinase targets, including but not limited to:

-

Glycogen Synthase Kinase-3 (GSK-3) : Implicated in neurological disorders and type-2 diabetes.[5]

-

p21-activated kinase 1 (PAK1) : A key regulator of cell motility and invasion in cancer.[2]

-

Extracellular signal-regulated kinase 1/2 (ERK1/2) : Central components of the MAPK signaling pathway, often hyperactivated in cancer.[6]

-

Polo-like kinase 4 (PLK4) : A master regulator of centriole duplication, making it an attractive oncology target.[4]

-

Fibroblast Growth Factor Receptors (FGFRs) : A family of receptor tyrosine kinases involved in cell proliferation and differentiation, and implicated in various cancers.

The 5,6-dimethoxy substitution pattern on the indazole ring can influence the physicochemical properties and biological activity of the resulting derivatives, potentially offering advantages in terms of solubility, metabolic stability, and target selectivity.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides from 1H-Indazole-3-carboxylic acid

The following is a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid. This protocol is based on standard amide coupling reactions.[7]

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted aryl or aliphatic amine

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

-

Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.[7]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.[7]

Workflow for the Synthesis of 1H-Indazole-3-carboxamides

Caption: Synthetic workflow for 1H-indazole-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) of 1H-Indazole-3-carboxamide Kinase Inhibitors

The potency and selectivity of 1H-indazole-3-carboxamide derivatives are highly dependent on the nature of the substituents on the amide nitrogen and the indazole ring. SAR studies have revealed several key principles for designing effective inhibitors.[2]

-

Amide Substituent: The group attached to the amide nitrogen plays a crucial role in interacting with the solvent-exposed region of the kinase ATP-binding site. The introduction of appropriate hydrophobic and hydrophilic groups can significantly enhance potency and selectivity.[2]

-

Indazole Ring Substituents: Modifications to the indazole ring, such as the 5,6-dimethoxy groups in our core scaffold, can influence the overall conformation of the inhibitor and its interactions with the kinase. These substituents can also be tailored to improve physicochemical properties.

In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the novel 1H-indazole-3-carboxamide derivatives must be evaluated for their ability to inhibit the target kinase(s). In vitro kinase assays are the primary method for determining the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

1H-indazole-3-carboxamide test compounds

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of the kinase enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Assays for Kinase Inhibitor Evaluation

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context for evaluating the efficacy of a kinase inhibitor. These assays can assess a compound's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a downstream biological response.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1H-indazole-3-carboxamide test compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Workflow for Cell Proliferation (MTT) Assay

Caption: Workflow for a cell proliferation assay using MTT.

Potential Therapeutic Applications and Future Directions

Derivatives of this compound hold significant promise for the development of novel therapeutics targeting a range of diseases. The specific therapeutic application will depend on the kinase selectivity profile of the optimized lead compounds.

-

Oncology: Given the frequent dysregulation of kinases in cancer, this scaffold is a strong candidate for the development of anti-cancer agents. Targeting kinases such as PAK1, ERK1/2, PLK4, and FGFRs could impact tumor growth, proliferation, and metastasis.[2][4][6]

-

Neurodegenerative Diseases: Inhibitors of kinases like GSK-3 have shown potential in preclinical models of Alzheimer's disease and other neurological disorders.[5]

-

Inflammatory Diseases: Certain kinases are key mediators of inflammatory signaling pathways, and their inhibition could provide a therapeutic benefit in a variety of inflammatory conditions.

Future research should focus on the synthesis and screening of a diverse library of 5,6-Dimethoxy-1H-indazole-3-carboxamide derivatives to explore the full potential of this scaffold. Detailed structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, promising lead compounds should be advanced into in vivo models to evaluate their efficacy and safety profiles.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. While the parent carboxylic acid is unlikely to be a potent inhibitor itself, its conversion to a diverse range of carboxamides provides access to a rich chemical space for inhibitor design. The methodologies and insights presented in this guide offer a framework for researchers to leverage this promising scaffold in their drug discovery efforts, with the ultimate goal of developing new and effective treatments for a wide range of human diseases.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid from 5,6-Dimethoxyindole

Abstract